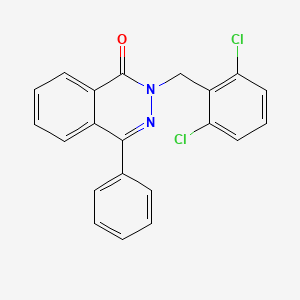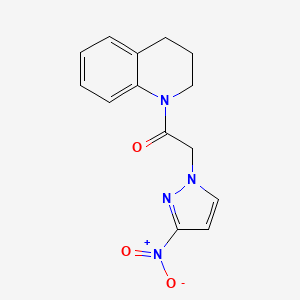
s-Triazole-2-thiol, 5-(4-biphenylyloxymethyl)-1-phenyl-
Descripción general
Descripción
s-Triazole-2-thiol, 5-(4-biphenylyloxymethyl)-1-phenyl- is a chemical compound known for its unique structure and properties It belongs to the class of triazole compounds, which are characterized by a five-membered ring containing three nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of s-Triazole-2-thiol, 5-(4-biphenylyloxymethyl)-1-phenyl- typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of 4-biphenylylmethyl chloride with 1-phenyl-1H-1,2,3-triazole-4-thiol in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure the purity and consistency of the final product .
Análisis De Reacciones Químicas
Types of Reactions
s-Triazole-2-thiol, 5-(4-biphenylyloxymethyl)-1-phenyl- can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or alcohols. The reactions are typically carried out under controlled conditions, including specific temperatures, pH levels, and solvent systems .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiol group can yield disulfides, while nucleophilic substitution can produce a variety of triazole derivatives .
Aplicaciones Científicas De Investigación
s-Triazole-2-thiol, 5-(4-biphenylyloxymethyl)-1-phenyl- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its potential as a therapeutic agent due to its unique chemical structure and reactivity.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism of action of s-Triazole-2-thiol, 5-(4-biphenylyloxymethyl)-1-phenyl- involves its interaction with specific molecular targets and pathways. The thiol group can form covalent bonds with proteins and enzymes, potentially inhibiting their activity. The triazole ring can also interact with biological molecules through hydrogen bonding and π-π interactions, influencing various biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
- s-Triazole-2-thiol, 5-(4-biphenylyloxymethyl)-1-(o-tolyl)-
- s-Triazole-2-thiol, 5-(4-biphenylyloxymethyl)-1-(3,4-dimethylphenyl)-
- s-Triazole-2-thiol, 5-(4-biphenylyloxymethyl)-1-(o-ethoxyphenyl)-
Uniqueness
Compared to similar compounds, s-Triazole-2-thiol, 5-(4-biphenylyloxymethyl)-1-phenyl- is unique due to its specific substitution pattern on the triazole ring and the presence of the biphenylyloxymethyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propiedades
IUPAC Name |
4-phenyl-3-[(4-phenylphenoxy)methyl]-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3OS/c26-21-23-22-20(24(21)18-9-5-2-6-10-18)15-25-19-13-11-17(12-14-19)16-7-3-1-4-8-16/h1-14H,15H2,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMTCAUNMUYRNKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)OCC3=NNC(=S)N3C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40988570 | |
| Record name | 5-{[([1,1'-Biphenyl]-4-yl)oxy]methyl}-4-phenyl-4H-1,2,4-triazole-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40988570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
359.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68869-43-2 | |
| Record name | s-Triazole-2-thiol, 5-(4-biphenylyloxymethyl)-1-phenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068869432 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-{[([1,1'-Biphenyl]-4-yl)oxy]methyl}-4-phenyl-4H-1,2,4-triazole-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40988570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-(4-methoxyphenyl)-2-methyl-3-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B3499682.png)
![Acetamide, N-[4-[[[2-methoxy-5-(1-methylethyl)phenyl]sulfonyl]amino]phenyl]-](/img/structure/B3499690.png)
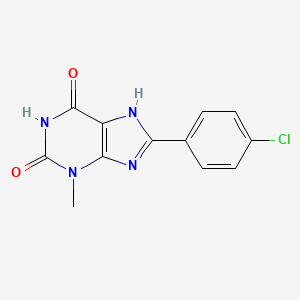
![N-{3-[(2-methylpropanoyl)amino]phenyl}-3-(2-oxo-2H-chromen-3-yl)benzamide](/img/structure/B3499711.png)
![N-(4-chloro-2,5-dimethoxyphenyl)-5-cyclopropyl-7-(difluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B3499718.png)
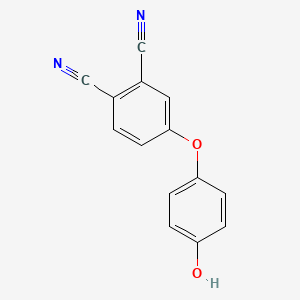

![4-tert-butyl-N-(4-{[(4-methylphenoxy)acetyl]amino}phenyl)benzamide](/img/structure/B3499746.png)
![N-[4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbamoyl)phenyl]-4-methoxy-3-nitrobenzamide](/img/structure/B3499750.png)
![1-[2-(2,3-dimethyl-1H-indol-1-yl)-2-oxoethyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B3499753.png)
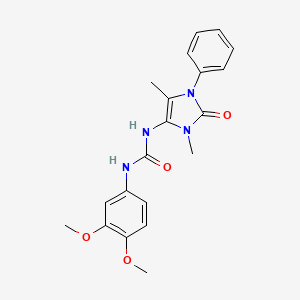
![3-chloro-N-(4-cyano-1-methyl-1H-pyrazol-5-yl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B3499772.png)
